Cas no 18440-58-9 (2-Oxo-N-phenylpropanehydrazonoyl chloride)

2-Oxo-N-phenylpropanehydrazonoyl chloride 化学的及び物理的性質
名前と識別子
-
- Propanehydrazonoylchloride, 2-oxo-N-phenyl-
- 1-CHLORO-1-(2-PHENYLHYDRAZONO)ACETONE
- 1-(2-Phenylhydrazono)-1-chloro-2-propanone
- 1-(2-Phenylhydrazono)-1-chloroacetone
- 1-(2-phenylhydrazono)-1-chloropropan-2-one
- 1-Chloro-1-(phenylhydrazono)-2-propanone
- 2-oxo-N'-phenylpropanehydrazonoyl chloride
- Acetylchloromethanone phenyl hydrazone
- N-Phenyl-2-oxopropanehydrazonic acid chloride
- N-phenyl-2-oxo-propane-hydrazonoyl chloride
- A812868
- 2-oxo-N-phenylpropanehydrazonoyl chloride
- SCHEMBL20364255
- 1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one
- (1E)-2-oxo-N-phenyl-propanehydrazonoyl chloride;1-chloro-1-(2-phenylhydrazono)acetone
- (1Z)-2-oxo-N-phenylpropanehydrazonoyl chloride
- AKOS000281762
- CS-0336701
- 18440-58-9
- 2-Oxo-N-phenylpropanehydrazonoyl chloride
-
- MDL: MFCD01106396
- インチ: InChI=1S/C9H9ClN2O/c1-7(13)9(10)12-11-8-5-3-2-4-6-8/h2-6,11H,1H3/b12-9-
- InChIKey: PYMVUVGFFYXCSY-XFXZXTDPSA-N
- SMILES: O=C(C)/C(Cl)=N/NC1=CC=CC=C1
計算された属性
- 精确分子量: 196.04000
- 同位素质量: 196.0403406g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.5Ų
- XLogP3: 3.4
じっけんとくせい
- PSA: 41.46000
- LogP: 2.31280
2-Oxo-N-phenylpropanehydrazonoyl chloride Security Information
2-Oxo-N-phenylpropanehydrazonoyl chloride 税関データ
- 税関コード:2928000090
- 税関データ:
中国税関コード:
2928000090概要:
292800090他のヒドラジン(ヒドラジン)とクロロヘキシジン(ヒドロキシルアミン)の有機誘導体。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:6.5%.一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
292800090ヒドラジンまたはヒドロキシルアミンのその他の有機誘導体付加価値税:17.0%税金還付率:9.0%規制条件:なし最恵国関税:6.5% General tariff:20.0%
2-Oxo-N-phenylpropanehydrazonoyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | O189205-500mg |
2-Oxo-N-phenylpropanehydrazonoyl chloride |
18440-58-9 | 500mg |
$ 620.00 | 2022-06-03 | ||
Key Organics Ltd | LS-11889-5G |
(E)-2-oxo-N-phenylpropanecarbohydrazonoyl chloride |
18440-58-9 | >95% | 5g |
£883.00 | 2025-02-08 | |
abcr | AB295855-500mg |
1-Chloro-1-(2-phenylhydrazono)aceton, 95%; . |
18440-58-9 | 95% | 500mg |
€333.00 | 2024-04-18 | |
Ambeed | A580644-1g |
2-Oxo-N-phenylpropanehydrazonoyl chloride |
18440-58-9 | 95% | 1g |
$425.0 | 2025-02-27 | |
A2B Chem LLC | AD33444-250mg |
1-chloro-1-(2-phenylhydrazono)acetone |
18440-58-9 | 95% | 250mg |
$126.00 | 2024-04-20 | |
A2B Chem LLC | AD33444-50mg |
1-chloro-1-(2-phenylhydrazono)acetone |
18440-58-9 | 95% | 50mg |
$268.00 | 2024-01-02 | |
A2B Chem LLC | AD33444-5g |
1-chloro-1-(2-phenylhydrazono)acetone |
18440-58-9 | 95% | 5g |
$1189.00 | 2024-04-20 | |
Crysdot LLC | CD12102587-1g |
1-chloro-1-(2-phenylhydrazono)acetone |
18440-58-9 | 95+% | 1g |
$395 | 2024-07-24 | |
Key Organics Ltd | LS-11889-1G |
(E)-2-oxo-N-phenylpropanecarbohydrazonoyl chloride |
18440-58-9 | >95% | 1g |
£397.00 | 2025-02-08 | |
A2B Chem LLC | AD33444-20mg |
1-chloro-1-(2-phenylhydrazono)acetone |
18440-58-9 | 95% | 20mg |
$237.00 | 2024-01-02 |
2-Oxo-N-phenylpropanehydrazonoyl chloride 関連文献
-
Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
-
Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153
-
Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
-
Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
-
Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
-
Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
2-Oxo-N-phenylpropanehydrazonoyl chlorideに関する追加情報
Introduction to 2-Oxo-N-phenylpropanehydrazonoyl chloride (CAS No. 18440-58-9)
2-Oxo-N-phenylpropanehydrazonoyl chloride, identified by the Chemical Abstracts Service Number (CAS No.) 18440-58-9, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, featuring a hydrazonoyl chloride functional group, has garnered attention due to its versatile applications in the development of novel bioactive molecules. The structural motif of 2-Oxo-N-phenylpropanehydrazonoyl chloride consists of a propanone backbone modified with a phenyl group and a hydrazonoyl chloride moiety, making it a valuable building block for further chemical transformations.
The utility of 2-Oxo-N-phenylpropanehydrazonoyl chloride stems from its reactivity, which allows for the facile introduction of various functional groups into its structure. This characteristic is particularly advantageous in medicinal chemistry, where the ability to modify molecular scaffolds is crucial for optimizing pharmacological properties. In recent years, there has been a growing interest in hydrazonoyl chlorides as synthetic intermediates due to their role in constructing heterocyclic compounds, which are prevalent in many pharmacologically active agents.
One of the most compelling aspects of 2-Oxo-N-phenylpropanehydrazonoyl chloride is its application in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in numerous cellular processes, and their dysregulation is often associated with diseases such as cancer. By leveraging the reactivity of the hydrazonoyl chloride group, researchers can design and synthesize small-molecule inhibitors that target specific kinase domains. The phenyl substituent in 2-Oxo-N-phenylpropanehydrazonoyl chloride also contributes to the compound's binding affinity by interacting with hydrophobic pockets in the target enzyme, enhancing its potential as a drug candidate.
Recent advancements in computational chemistry have further highlighted the importance of 2-Oxo-N-phenylpropanehydrazonoyl chloride as a synthetic intermediate. Molecular modeling studies have demonstrated that this compound can be effectively incorporated into libraries of diverse scaffolds, facilitating high-throughput screening for novel bioactive molecules. The hydrazonoyl chloride functionality allows for nucleophilic substitution reactions, enabling the introduction of carboxylic acids, alcohols, and other polar groups. This flexibility makes 2-Oxo-N-phenylpropanehydrazonoyl chloride an indispensable tool for medicinal chemists seeking to develop next-generation therapeutics.
In addition to its role in kinase inhibition, 2-Oxo-N-phenylpropanehydrazonoyl chloride has been explored in the development of antimicrobial agents. The structural features of this compound can be modified to create derivatives with enhanced activity against resistant bacterial strains. For instance, studies have shown that incorporating additional aromatic rings or heterocycles into the 2-Oxo-N-phenylpropanehydrazonoyl chloride scaffold can improve binding interactions with bacterial enzymes, leading to more effective antimicrobial properties.
The synthesis of 2-Oxo-N-phenylpropanehydrazonoyl chloride typically involves the reaction of ethyl acetoacetate with phenylhydrazine followed by conversion to the corresponding hydrazonoyl chloride using phosphorus oxychloride. This synthetic route is efficient and scalable, making it suitable for industrial applications. The purity and yield of 2-Oxo-N-phenylpropanehydrazonoyl chloride are critical factors that influence its downstream applications, particularly in pharmaceutical research where impurities can affect biological activity.
From a regulatory perspective, 2-Oxo-N-phenylpropanehydrazonoyl chloride (CAS No. 18440-58-9) must be handled with care to ensure safety and compliance with good laboratory practices (GLP). While it is not classified as a hazardous material under current regulations, proper storage conditions are essential to maintain its stability and prevent degradation. Researchers working with this compound should adhere to standard safety protocols, including the use of personal protective equipment (PPE) and working in well-ventilated areas.
The future prospects for 2-Oxo-N-phenylpropanehydrazonoyl chloride are promising, given its broad utility in synthetic chemistry and pharmaceutical development. As drug discovery efforts continue to evolve, compounds like 2-Oxo-N-phenylpropanehydrazonoyl chloride will remain integral to the creation of innovative therapeutic agents. The ongoing exploration of novel synthetic methodologies and computational techniques will further enhance the efficiency and scope of applications involving this versatile intermediate.
18440-58-9 (2-Oxo-N-phenylpropanehydrazonoyl chloride) Related Products
- 2243513-38-2(1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-yl)-1H-pyrazole-5-carboxylic acid)
- 1692510-94-3(1-(6-methoxypyridin-2-yl)-2-methylpropan-1-ol)
- 2171596-27-1(tert-butyl 3-(1-amino-2-methylcyclopropyl)-3-hydroxypyrrolidine-1-carboxylate)
- 1806811-09-5(4-Amino-2-cyano-3-(difluoromethyl)-5-fluoropyridine)
- 859666-07-2((2Z)-6-methoxy-2-[(4-methoxyphenyl)methylidene]-7-methyl-1-benzofuran-3-one)
- 2229496-21-1(3-1-(propan-2-yl)-1H-pyrazol-4-yloxolane-2,5-dione)
- 902887-78-9(N-(2-chlorophenyl)-1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide)
- 15251-47-5(Anabasine Hydrochloride)
- 438459-74-6(Zinc, bromo[4-(1,1-dimethylethyl)phenyl]-)
- 5391-40-2(1,3-Diacetyl-2-imidazolidinone)
